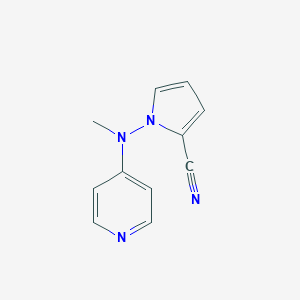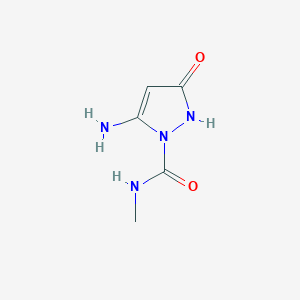
3-Amino-N-methyl-5-oxo-1H-pyrazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as Amberlyst-70, a heterogeneous catalyst, can also enhance the efficiency of the reaction and make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted pyrazole derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents such as dimethylformamide or dichloromethane under reflux conditions
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide
- N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide
- 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide
Uniqueness
5-amino-N-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxamide is unique due to the presence of both an amino group and a methyl group, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
119768-96-6 |
|---|---|
Fórmula molecular |
C5H8N4O2 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
3-amino-N-methyl-5-oxo-1H-pyrazole-2-carboxamide |
InChI |
InChI=1S/C5H8N4O2/c1-7-5(11)9-3(6)2-4(10)8-9/h2H,6H2,1H3,(H,7,11)(H,8,10) |
Clave InChI |
WFWTVYZKHVSPKF-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1C(=CC(=O)N1)N |
SMILES canónico |
CNC(=O)N1C(=CC(=O)N1)N |
Sinónimos |
1H-Pyrazole-1-carboxamide,5-amino-2,3-dihydro-N-methyl-3-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


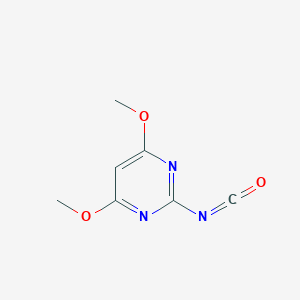

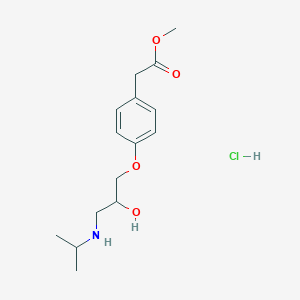
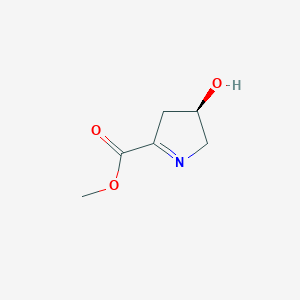
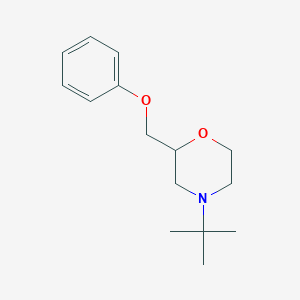


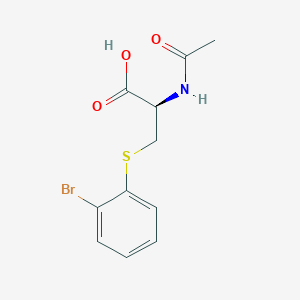

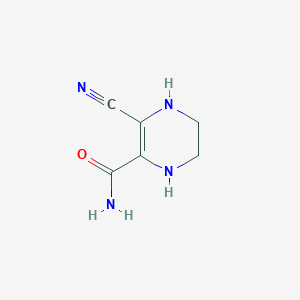

![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)

